Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoate
Description
Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoate (CAS: 300567-24-2) is a nitro-substituted benzoate ester featuring a thioether linkage to a methoxycarbonylpropyl group. Its molecular formula is C₁₂H₁₃NO₆S, with a molecular weight of 299.3 g/mol . This compound is primarily utilized in research settings, particularly in organic synthesis and proteomics, as indicated by its commercial availability from suppliers like Santa Cruz Biotechnology and GLPBIO . The nitro group at the 3-position of the benzoate ring confers unique electronic and steric properties, influencing reactivity in substitution and coupling reactions.
Properties
IUPAC Name |
methyl 4-(3-methoxy-3-oxopropyl)sulfanyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6S/c1-18-11(14)5-6-20-10-4-3-8(12(15)19-2)7-9(10)13(16)17/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRFGRPUSVXKBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoate typically involves the esterification of 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The methoxy group can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: 4-[(3-methoxy-3-oxopropyl)thio]-3-aminobenzoate.
Reduction: 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoate is an organic compound with the molecular formula and a molecular weight of 299.3 g/mol . It is also known by other names, including methyl 4-[(3-methoxy-3-oxopropyl)sulfanyl]-3-nitrobenzoate and MFCD00703854 .
Scientific Research Applications
This compound is utilized in several scientific research fields:
- Chemistry It serves as a building block in the synthesis of more complex organic molecules.
- Biology It is used in the study of enzyme-substrate interactions due to its unique functional groups.
- Industry It is used in the production of specialty chemicals and materials.
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation The nitro group can be reduced to an amino group under specific conditions. Common oxidizing agents include potassium permanganate and chromium trioxide. The major product formed is 4-[(3-methoxy-3-oxopropyl)thio]-3-aminobenzoate.
- Reduction The ester group can be hydrolyzed to the corresponding carboxylic acid. Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The major product formed is 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoic acid.
- Substitution The methoxy group can be replaced by other nucleophiles in substitution reactions. Nucleophiles like sodium methoxide or potassium tert-butoxide are employed. Various substituted benzoates are produced depending on the nucleophile used.
Preparation Methods
Mechanism of Action
The mechanism of action of Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The thioester linkage allows for the formation of covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Ethyl 4-((3-methoxy-3-oxopropyl)thio)benzoate (3an)
Molecular Formula : C₁₃H₁₆O₄S
Molecular Weight : 268.33 g/mol
Key Differences :
- Substituents : Lacks the nitro group at the 3-position of the benzoate ring.
- Synthesis : Synthesized via nickel-catalyzed coupling of ethyl 4-chlorobenzoate and methyl 3-mercaptopropionate, yielding a colorless liquid .
- Applications : Primarily serves as a synthetic intermediate in cross-coupling methodologies .
Methyl N-[3-(acetylamino)-4-[(4-nitrophenyl)azo]phenyl]-N-(3-methoxy-3-oxopropyl)-β-alaninate
CAS : 52239-04-0
Molecular Features :
- Contains an azo group (-N=N-) and an acetylated amino group.
- Structural Complexity : The azo linkage introduces conjugation and photochemical sensitivity absent in the target compound .
- Applications : Likely used in dye chemistry or as a chromophore due to the azo group’s light-absorbing properties.
2-Methyl-4-nitrobenzenesulfonyl Chloride
CAS : 21320-90-1
Functional Groups : Sulfonyl chloride and nitro groups.
Key Contrasts :
- Reactivity : The sulfonyl chloride group enables nucleophilic substitution (e.g., in peptide synthesis), whereas the thioether in the target compound participates in thiol-disulfide exchange or alkylation reactions .
- Solubility : Sulfonyl chlorides are generally more reactive but less stable in aqueous environments compared to thioethers.
Comparative Data Table
Research Findings and Stability Considerations
- Electronic Effects: The nitro group in the target compound enhances electrophilicity at the aromatic ring, facilitating reactions like nucleophilic aromatic substitution. However, this may reduce solubility in polar solvents compared to non-nitro analogs .
- Thermal Stability : Nitro-containing compounds are prone to decomposition under high temperatures, necessitating storage at room temperature . In contrast, simpler thioethers like 3an exhibit higher thermal stability due to the absence of destabilizing nitro groups .
- Catalytic Utility : The target compound’s nitro group may hinder catalytic coupling reactions (e.g., nickel-catalyzed processes) due to competitive coordination or side reactions, whereas 3an is optimized for such methodologies .
Biological Activity
Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoate (CAS Number: 300567-24-2) is an organic compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by diverse sources.
- Molecular Formula : C₁₂H₁₃N₁O₆S
- Molecular Weight : 299.3 g/mol
- Structural Formula : Structural Formula
Synthesis and Preparation
The synthesis of this compound typically involves the esterification of 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoic acid with methanol, using a strong acid catalyst. Industrial production may utilize continuous flow reactors to enhance efficiency and yield while maintaining precise control over reaction parameters.
This compound exhibits biological activity primarily through its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and enzymes, leading to modulation of their activity. The thioester linkage in the compound facilitates the formation of covalent bonds with nucleophilic sites in these macromolecules .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar functional groups demonstrate antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.004 mg/mL to 0.045 mg/mL .
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Compound A | 0.004 | 0.008 |
| Compound B | 0.015 | 0.030 |
| This compound | TBD | TBD |
Case Studies
- Antibacterial Efficacy : A study evaluated several synthesized compounds for their antibacterial activity against a panel of eight bacterial species using microdilution methods. The results indicated that compounds similar to this compound exhibited superior activity compared to standard antibiotics like ampicillin and streptomycin, particularly against Enterobacter cloacae and Escherichia coli .
- Enzyme Interaction Studies : In another investigation, the compound was utilized in enzyme-substrate interaction studies, highlighting its role in modulating enzyme activities through covalent bonding with thiol groups in active sites.
Safety and Toxicology
While specific toxicity data for this compound is limited, general safety information indicates potential irritation upon contact (H315; H319). Precautionary measures include using personal protective equipment during handling and storage at room temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
